Molecular Weight and Lipophilicity Shift Relative to the Unsubstituted Acetamide Baseline
The cyclopropylacetyl modification increases molecular weight from 221.28 g/mol (unsubstituted acetamide, CAS 2379970-58-6) to 261.34 g/mol for the target compound, a gain of 40.06 g/mol (+18.1%). This increase is accompanied by a calculated rise in lipophilicity (ALogP) of approximately 0.7–1.0 log unit relative to the methylacetamide analogue, based on fragment-based predictions for the cyclopropylacetyl group in aromatic amide systems . The additional non-polar surface area contributed by the cyclopropyl ring is expected to reduce aqueous solubility while potentially enhancing passive membrane permeability, a trade-off that must be calibrated for the specific target compartment (e.g., intracellular vs. extracellular) .
| Evidence Dimension | Molecular weight and predicted lipophilicity (ALogP) |
|---|---|
| Target Compound Data | MW 261.34 g/mol; ΔALogP ~+0.7–1.0 vs. methylacetamide congener |
| Comparator Or Baseline | N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide (CAS 2379970-58-6): MW 221.28 g/mol; ALogP baseline |
| Quantified Difference | ΔMW = +40.06 g/mol (+18.1%); ΔALogP ≈ +0.7–1.0 log units |
| Conditions | Calculated physicochemical property comparison using fragment-based ALogP estimation for heteroaromatic amide scaffolds; no experimental logD measurements available |
Why This Matters
For procurement in lead optimization programs, the higher MW and lipophilicity of the cyclopropyl analogue may improve membrane permeability but must be balanced against solubility-limited absorption risks, making it unsuitable as a direct drop-in replacement for the simpler acetamide.
